molecular formula C17H20N2O3S2 B2825623 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034608-98-3

4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2825623
CAS No.: 2034608-98-3
M. Wt: 364.48
InChI Key: UJZXDHFTYINYQW-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the thiophen-2-yl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylsulfonyl)piperidine-1-carboxamide: Lacks the thiophen-2-yl group, which may affect its reactivity and binding properties.

    N-(Thiophen-2-yl)piperidine-1-carboxamide: Lacks the benzylsulfonyl group, potentially altering its chemical and biological activity.

    4-(Methylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide: The methylsulfonyl group may confer different electronic properties compared to the benzylsulfonyl group.

Uniqueness

4-(Benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the presence of both the benzylsulfonyl and thiophen-2-yl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in terms of binding affinity and specificity in medicinal chemistry applications.

Properties

IUPAC Name

4-benzylsulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-17(18-16-7-4-12-23-16)19-10-8-15(9-11-19)24(21,22)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZXDHFTYINYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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